molecular formula C8H8BrFO2 B2885672 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene CAS No. 1054314-58-7

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B2885672
CAS No.: 1054314-58-7
M. Wt: 235.052
InChI Key: NFLJDMCLZGFGJS-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene is a derivative of benzene . It is a colorless liquid and is used in various chemical reactions due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another method involves the reaction of 2-bromo-4-fluoro-phenol with dimethoxymethane in the presence of p-toluenesulphonic acid.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, fluorine, and methoxymethoxy groups attached to it . The InChI code for this compound is 1S/C8H8BrFO2/c1-11-5-12-8-4-6 (10)2-3-7 (8)9/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . It is also a standard substrate for cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 235.05 . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Radiosynthesis Applications

1-Bromo-2-fluoro-4-(methoxymethoxy)benzene serves as a precursor in the synthesis of various radio-labeled compounds. For instance, it is used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene, a compound utilized in nuclear medicine and molecular imaging. This involves nucleophilic substitution reactions to create new bifunctional labeling agents for imaging purposes (Namolingam et al., 2001).

Role in Synthesis of Antimicrobial Agents

The chemical is an integral part of the synthesis of new antimicrobial agents. These agents, featuring various substituents including fluoro, bromo, and methoxy groups on the benzene ring, have shown potent activity against a range of microorganisms. Their effectiveness often surpasses that of reference drugs, indicating their potential in medical applications (Liaras et al., 2011).

Applications in Organic Synthesis

The compound is used in the total synthesis of naturally occurring substances, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This synthesis is crucial for studying the biological activity and properties of these natural products. Additionally, it plays a role in the regioselective demethylation of aryl methyl ethers, a significant reaction in organic chemistry (Akbaba et al., 2010).

Molecular Electronics

In the field of molecular electronics, this compound acts as a building block for creating molecular wires. These wires are crucial for developing advanced electronic devices at the molecular level. The compound's reactivity and stability make it an ideal candidate for such applications (Stuhr-Hansen et al., 2005).

Fluorophore Development

The compound is also significant in the development of environment-sensitive fluorophores. These fluorophores are essential in various biological and chemical sensing applications, due to their ability to emit fluorescence in response to changes in their environment (Uchiyama et al., 2006).

Mechanism of Action

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis and as precursors to pharmaceuticals , suggesting that their targets could be diverse depending on the specific context of their use.

Mode of Action

For instance, they can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . The bromine and fluorine atoms on the benzene ring can act as leaving groups, facilitating the formation of new bonds.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a versatile compound, 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene has potential applications in various fields of research including life science, material science, chemical synthesis, chromatography, and analytical studies . Its use as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis suggests that it will continue to be a valuable compound in future research .

Properties

IUPAC Name

1-bromo-2-fluoro-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLJDMCLZGFGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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